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Executive Summary
Trazpiroben (TAK-906) is a peripherally selective dopamine D2 and D3 receptor antagonist

that was under development for the treatment of gastroparesis. Its design aimed to mitigate the

central nervous system (CNS) and cardiovascular side effects associated with existing

therapies for this condition. Preclinical investigations have demonstrated that Trazpiroben
possesses a potent affinity for its target receptors, a favorable pharmacokinetic profile, and a

promising safety margin. This technical guide provides a comprehensive overview of the

preclinical data available for Trazpiroben, with a focus on its pharmacodynamics,

pharmacokinetics, metabolism, and safety pharmacology. The clinical development of

trazpiroben was discontinued before April 2022.[1]

Pharmacodynamics
Trazpiroben's primary mechanism of action is the competitive antagonism of dopamine D2 and

D3 receptors.[1]

Receptor Binding Affinity
In vitro studies have quantified Trazpiroben's high affinity for dopamine D2 and D3 receptors.

It also exhibits moderate affinity for the D4 receptor, as well as for adrenergic α1B and 5-
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hydroxytryptamine (5HT) 2A receptors. Its affinity for D1 and D5 receptors is minimal,

suggesting a low potential for off-target effects related to these receptors.[2]

Receptor Subtype Binding Affinity (Ki, nM)

Dopamine D2 1.5

Dopamine D3 3.2

Functional Activity
Trazpiroben acts as a neutral antagonist at the D2L receptor, potently inhibiting dopamine-

activated G-protein activation in human embryonic kidney 293 (HEK293) cell membranes.[3]

In Vivo Pharmacodynamic Effects
Preclinical studies in animal models have confirmed the in vivo activity of Trazpiroben. In rats,

oral administration of Trazpiroben led to a dose-dependent increase in prolactin release, a

well-established biomarker of D2 receptor antagonism in the pituitary gland.[3] Furthermore, in

a study on apomorphine-induced emesis in dogs, Trazpiroben demonstrated potent inhibition

of retching and vomiting at doses of 0.1-1 mg/kg, indicating its functional antagonism of

dopamine receptors in the chemoreceptor trigger zone.

Pharmacokinetics
The pharmacokinetic profile of Trazpiroben has been characterized in several preclinical

species, including rats and dogs, as well as in early-phase human trials.

Absorption and Distribution
Following oral administration, Trazpiroben is rapidly absorbed. Preclinical studies in rats and

dogs have shown that Trazpiroben has minimal brain penetration, with cerebrospinal fluid

concentrations being significantly lower than plasma concentrations after multiple oral doses.

This is a key feature designed to reduce the risk of CNS-related adverse effects.

Metabolism
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In vitro studies have revealed that Trazpiroben is primarily metabolized through a non-

cytochrome P450 (non-CYP) pathway (56.7%), involving multiple cytosolic, NADPH-dependent

reductases. The remaining metabolism occurs via CYP3A4 and CYP2C8 (43.3%).

Transporter Interactions
Trazpiroben has been identified as a substrate of P-glycoprotein (P-gp) and organic anion

transporting polypeptide (OATP) 1B1/1B3.

Safety Pharmacology
Comprehensive safety pharmacology studies were conducted to evaluate the potential effects

of Trazpiroben on major physiological systems.

Central Nervous System (CNS)
Experimental Protocol:

Species: Female Rats

Doses: 0 (control), 100, 300, or 1000 mg/kg/day administered orally for 2 days.

Assessments: Functional observational battery (FOB) and locomotion assessments were

performed at baseline (pre-dosing) and 0.5 hours post-dose on day 2.

Results: No clinically meaningful effects on the functional observational battery were

observed at any dose. A significant decrease in locomotion, including reduced horizontal and

vertical ambulation, was noted at doses of ≥ 300 mg/kg/day. In a separate study, oral

administration of Trazpiroben at doses of 1, 10, and 30 mg/kg did not affect rotarod

performance in rats, further supporting its low potential for CNS impairment.

Cardiovascular System
Experimental Protocol:

Species: Male Beagle Dogs (telemetry-instrumented)

Doses: 0 (control), 1, 10, or 30 mg/kg administered orally in a Latin square crossover design.
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Assessments: Continuous measurement of cardiovascular parameters for approximately 18

hours post-dose.

Results: Trazpiroben was associated with small, transient decreases in systolic and pulse

pressure at doses of ≥10 mg/kg. A compensatory increase in heart rate was observed at the

30 mg/kg dose. Importantly, there were no Trazpiroben-related effects on the QT interval

corrected for heart rate (QTc) or body temperature. Trazpiroben also exhibited weak

inhibition of the hERG channel, with an IC50 of 15.6 µM, indicating a low potential for

causing cardiac rhythm disturbances.

Pulmonary System
Experimental Protocol:

Species: Male Rats

Doses: 0 (control), 100, 300, or 1000 mg/kg/day administered orally.

Assessments: Heads-out plethysmography was conducted at baseline, through 6 hours

post-dose, and approximately 24 hours post-dose on day 1.

Results: No clinically meaningful effects on pulmonary function were observed at any of the

tested doses.
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Caption: Trazpiroben's mechanism of action as a D2/D3 receptor antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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